2-benzyl-6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone is a compound belonging to the pyridazinone family, characterized by a bicyclic structure that includes a pyridazine ring fused with a carbonyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. The molecular formula of this compound is with a molecular weight of 318.37 g/mol .
This compound can be classified as an organic heterocyclic compound, specifically a pyridazinone derivative. Pyridazinones are known for their diverse pharmacological properties, which make them significant in drug design and development . The synthesis of 2-benzyl-6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone is documented in various chemical literature, highlighting its relevance in contemporary research .
The synthesis of 2-benzyl-6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone typically involves several steps:
The reaction conditions (temperature, solvent choice, and reaction time) are critical for optimizing yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds .
The chemical reactivity of 2-benzyl-6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone includes:
The mechanism of action for compounds like 2-benzyl-6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone typically involves interaction with biological targets such as enzymes or receptors:
Spectroscopic methods such as Infrared (IR) spectroscopy and NMR provide insights into functional groups present and molecular environment, confirming structural integrity post-synthesis .
The applications of 2-benzyl-6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone span various fields:
The 4,5-dihydro-3(2H)-pyridazinone scaffold emerged as a privileged structure in medicinal chemistry following the discovery of cardioactive agents in the late 20th century. Early research identified 6-aryl-substituted dihydropyridazinones as key pharmacophores exhibiting potent cardiovascular effects, exemplified by pimobendan (positive inotrope) and levosimendan (calcium sensitizer) [1]. These pioneering compounds demonstrated that the dihydropyridazinone core confers favorable pharmacodynamic properties, driving systematic exploration of structure-activity relationships (SAR). The scaffold’s versatility was further evidenced by diverse clinical candidates like the phosphodiesterase III inhibitor CI-930 and platelet aggregation inhibitor KF 15232, establishing pyridazinones as templates for targeting multiple therapeutic pathways [1]. This historical trajectory provided the synthetic foundation for developing advanced derivatives, including 2-benzyl-6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone, designed to leverage known bioactivity while optimizing target engagement.
Table 1: Clinically Significant Pyridazinone Derivatives [1]
Compound | Therapeutic Category | Key Structural Features |
---|---|---|
Levosimendan | Calcium sensitizer (Heart failure) | 6-(4-Aminophenyl)-4,5-dihydropyridazinone |
Pimobendan | Positive inotrope (PDE III inhibitor) | 6-(4-Aminophenyl)-5-methyl derivative |
CI-930 | PDE III inhibitor | 6-[4-(1H-Imidazol-1-yl)phenyl] variant |
KF 15232 | Platelet aggregation inhibitor | Chloroalkanoyl-substituted aryl moiety |
The 4,5-dihydro-3(2H)-pyridazinone core possesses distinctive physicochemical features that underpin its broad bioactivity. Unlike fully aromatic pyridazines, the partially saturated variant exhibits enhanced conformational flexibility and reduced dipole moment, facilitating optimal binding pocket accommodation [3]. Critical to its pharmacophore role is the dual hydrogen-bonding capacity: the ring carbonyl serves as a strong hydrogen-bond acceptor, while the adjacent NH (N2 position) functions as a donor, enabling bidentate interactions with biological targets [1] [3]. This motif mimics nucleotide binding patterns in kinases and phosphodiesterases, rationalizing pyridazinones’ prevalence in enzyme inhibitors. Additionally, the scaffold’s planar geometry and dipole moment (~4.5 Debye) promote π-stacking interactions with aromatic residues in enzyme active sites [3]. Spectroscopic studies confirm tautomeric preference for the lactam form over hydroxylated alternatives, ensuring electronic consistency across derivatives. The C6 position is sterically accessible for electrophilic substitution, enabling strategic decoration with aryl/vinyl groups to modulate steric and electronic properties without compromising scaffold integrity [1] [3].
The strategic incorporation of 2-benzyl and 6-(4-methoxystyryl) groups addresses specific limitations of early pyridazinones while amplifying target affinity.
2-Benzyl Group: N-Alkylation with a benzyl moiety significantly enhances metabolic stability by shielding the vulnerable N2-H bond from oxidative degradation [3]. This modification concurrently increases lipophilicity (cLogP +1.5), improving membrane permeability while maintaining water solubility via the carbonyl group [3]. The benzyl ring’s unsubstituted design permits rotational freedom, enabling adaptive binding in hydrophobic enzyme pockets without steric clashes. Benzyl substitution also eliminates the risk of O-alkylation artifacts, a common issue with smaller alkyl groups under standard conditions [3].
6-(4-Methoxystyryl) Group: The styryl extension at C6 introduces a conjugated π-system that augments planar surface area for van der Waals contacts with kinase ATP pockets [1] [4]. The para-methoxy group serves dual roles:
Table 2: Synthetic Strategies for Key Substituents [1] [3]
Structural Element | Synthetic Approach | Key Reagents/Conditions |
---|---|---|
4,5-Dihydropyridazinone Core | Cyclocondensation of γ-keto acids with hydrazines | HCl/EtOH reflux, 12–24 h |
C6 Styryl Functionalization | Wittig olefination or Knoevenagel condensation | 4-Methoxybenzyltriphenylphosphonium bromide, NaOMe |
N2-Benzylation | Alkylation of pyridazinone NH | Benzyl chloride, K₂CO₃, DMF, 60°C |
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: